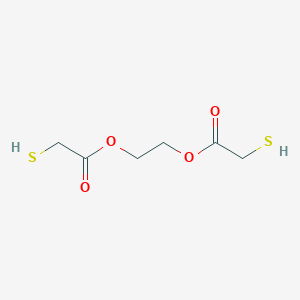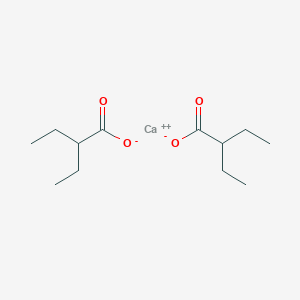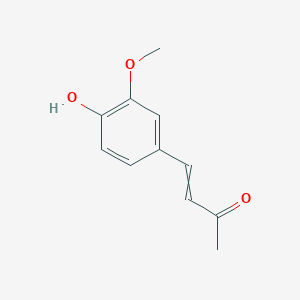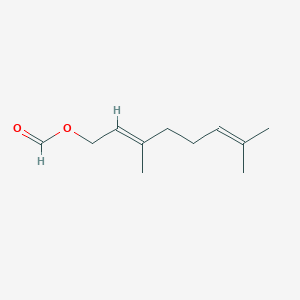
2,2-Dihydroxy-1-phenylethanone
Descripción general
Descripción
2,2-Dihydroxy-1-phenylethanone, also known as 1-hydroxy-1-phenylpropanone when one hydroxyl group is present, is a compound that can be synthesized through the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. This process involves the use of a platinum catalyst modified with cinchonidine, which facilitates the selective hydrogenation of the carbonyl group attached to the phenyl ring, leading to the formation of 1-hydroxy-1-phenylpropanone as the main product .
Synthesis Analysis
The synthesis of 1-hydroxy-1-phenylpropanone, a related compound to 2,2-dihydroxy-1-phenylethanone, has been achieved through the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. This reaction was performed in a pressurized reactor with different solvents such as ethanol, ethyl acetate, and dichloromethane. The most effective results were obtained with in situ modification of the platinum catalyst in dichloromethane, yielding a 67 mol% of (R)-1-hydroxy-1-phenylpropanone with an enantiomeric excess of 64% .
Molecular Structure Analysis
While the specific molecular structure analysis of 2,2-dihydroxy-1-phenylethanone is not directly provided, related studies on 2-phenylethanol have shown the importance of conformational structure and transition moment orientation. High-resolution spectroscopy and ab initio quantum chemistry calculations have determined that the gauche structure of 2-phenylethanol is the most abundant, which is stabilized by an intramolecular pi-hydrogen bond .
Chemical Reactions Analysis
The metabolism of styrene oxide by rabbit liver microsomes has been shown to produce phenylethane-1,2-diol 2-acetate, which is structurally related to 2,2-dihydroxy-1-phenylethanone. This suggests that similar metabolic pathways could be involved in the transformation of 2,2-dihydroxy-1-phenylethanone in biological systems . Additionally, the dehydrochlorination reactions of chloro-1-phenylethane compounds have been studied, providing insights into the mechanisms and kinetics of reactions involving phenyl-substituted alkanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dihydroxy-1-phenylethanone are not directly discussed in the provided papers. However, the studies on related compounds such as 2-phenylethanol and its complexes with argon provide some context for understanding the interactions and stability of phenyl-substituted alcohols. The intramolecular hydrogen bonding and dispersion interactions play significant roles in the stability and conformation of these molecules . Additionally, the synthesis process of polyhydroxyurethane, which involves compounds with primary and secondary alcohol groups, could offer insights into the reactivity and properties of hydroxyl-containing compounds like 2,2-dihydroxy-1-phenylethanone .
Aplicaciones Científicas De Investigación
2,2-Dihydroxy-1-phenylethanone is used in the pharmaceutical industry for the synthesis of 1-Phenylethanol (PhE), an anti-inflammatory and analgesic drug. It's also utilized as a food additive in chewing gums and yogurts (More & Yadav, 2018).
A study on the interaction between 2,2-Dihydroxy-1-phenylethanone and water molecules revealed its impact on the electrical insulating ability of cross-linked polyethylene, which is crucial for understanding insulation degradation (Iwata, 2017).
Novel N-heterocycle substituted 2,2-Dihydroxy-1-phenylethanone derivatives have been synthesized, highlighting its role in the development of new chemical compounds (Ze-we, 2015).
The compound has been identified as an active site in human liver aldehyde dehydrogenase, a significant discovery for understanding enzyme function and drug interactions (Abriola et al., 1987).
Research on the β-O-4 bond cleavage mechanism for lignin model compounds involving 2,2-Dihydroxy-1-phenylethanone provides insights into biomass conversion processes, highlighting its role in renewable energy research (Lu et al., 2016).
Studies on the antimycobacterial properties of 2-phenoxy-1-phenylethanone (a derivative of 2,2-Dihydroxy-1-phenylethanone) in rat hepatocytes demonstrate its potential in medicinal chemistry (Coutinho et al., 2012).
Its application in the synthesis of platinum complexes with affinity for the estrogen receptor indicates its potential in the development of cancer treatment drugs (Knebel & von Angerer, 1988).
The asymmetric bioreduction of α-chloroacetophenone by marine fungi, involving 2-chloro-1-phenylethanone (a derivative), highlights its relevance in biotechnological applications (Rocha et al., 2009).
It is involved in asymmetric Michael addition reactions as a chiral ligand, indicating its use in stereoselective chemical synthesis (Prabagaran & Sundararajan, 2002).
The compound's role in the synthesis and characterization of conjugates for a novel catechol-O-methyltransferase inhibitor suggests its importance in drug development (Learmonth & Freitas, 2002).
Propiedades
IUPAC Name |
2,2-dihydroxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIBDIKAOBCFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032251 | |
| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellow needles or crystals | |
| Record name | Dihydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
(3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in water, moderately soluble (in ethanol) | |
| Record name | Dihydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,2-Dihydroxy-1-phenylethanone | |
CAS RN |
1075-06-5, 28631-86-9 | |
| Record name | Phenylglyoxal hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2-dihydroxy-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-phenyl-, dihydroxy deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dihydroxy-1-phenylethanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dihydroxy-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















